molecular formula C9H13N3O2 B12108695 2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid

2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B12108695
M. Wt: 195.22 g/mol
InChI Key: RNATXNNYFAAOTP-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a dimethylaminomethyl group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 4.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-6-7(9(13)14)4-10-8(11-6)5-12(2)3/h4H,5H2,1-3H3,(H,13,14)

InChI Key

RNATXNNYFAAOTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid typically involves the reaction of 4-methylpyrimidine-5-carboxylic acid with dimethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Therapeutic Potential : Initial studies suggest that 2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid may interact with specific receptors or enzymes, influencing cellular signaling pathways. This interaction could lead to therapeutic effects in conditions such as inflammation or cancer .
  • Anti-inflammatory Activity : Pyrimidine derivatives have been shown to inhibit inflammatory mediators like COX-2, suggesting that this compound may exhibit similar properties. In vitro studies have reported significant suppression of COX-2 activity, highlighting its potential as an anti-inflammatory agent .

2. Organic Synthesis

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical structures. Its unique functional groups allow for various chemical transformations, making it valuable in the development of new pharmaceuticals and agrochemicals .

3. Biological Research

  • Interaction Studies : Ongoing research aims to elucidate the biological mechanisms by which this compound exerts its effects. Preliminary investigations suggest that it may modulate enzyme activities or receptor functions, warranting further pharmacological studies to confirm these findings .

Case Studies and Research Findings

Study Focus Findings
Study 1Anti-inflammatory effectsDemonstrated inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs .
Study 2Synthesis methodsExplored various synthetic routes for producing the compound efficiently under controlled conditions .
Study 3Biological activityInvestigated interactions with cellular pathways affecting metabolic processes; results indicate potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

Substituents at positions 2, 4, and 5 significantly influence the properties of pyrimidine derivatives. Below is a comparative overview of key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid 2-SH, 4-CH₃, 5-COOH C₆H₆N₂O₂S 170.19 Higher acidity (thiol group)
4-Amino-2-sulfanylpyrimidine-5-carboxylic acid 2-SH, 4-NH₂, 5-COOH C₅H₅N₃O₂S 171.18 Enhanced hydrogen bonding (NH₂)
2-Chloro-4-methylpyrimidine-5-carboxylic acid 2-Cl, 4-CH₃, 5-COOH C₆H₅ClN₂O₂ 172.57 Electrophilic reactivity (Cl)
2-[Carboxymethyl(methyl)amino]-4-methylpyrimidine-5-carboxylic acid 2-(CH₂COOH-NCH₃), 4-CH₃, 5-COOH C₉H₁₁N₃O₄ 225.07 Chelation potential (carboxymethyl)
4-Amino-2-methyl-5-pyrimidinecarboxylic acid 2-CH₃, 4-NH₂, 5-COOH C₆H₇N₃O₂ 153.14 Bioactive precursor (amino group)
4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid 2-CH₂OCH₃, 4-CH(CH₃)₂, 5-COOH C₁₁H₁₆N₂O₃ 224.26 Lipophilicity (isopropyl)

Key Trends and Research Findings

Electronic Effects
  • Chloro Substituents (e.g., 2-Chloro-4-methylpyrimidine-5-carboxylic acid) : The electron-withdrawing Cl group enhances electrophilic reactivity, making it suitable for nucleophilic substitution reactions in drug synthesis .
  • Amino Substituents (e.g., 4-Amino-2-methyl-5-pyrimidinecarboxylic acid): The NH₂ group increases hydrogen bonding capacity, improving solubility in aqueous media and interactions with biological targets .
Steric and Solubility Effects
  • Methoxymethyl Group (e.g., 4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid) : The CH₂OCH₃ group balances lipophilicity and solubility, making it favorable for pharmacokinetic optimization .

Physicochemical Data Comparison

Property Target Compound (Inferred) 4-Methyl-2-sulfanyl analog 2-Chloro-4-methyl analog 4-Amino-2-methyl analog
Molecular Weight ~209.23 (calculated) 170.19 172.57 153.14
Polarity High (dimethylamino) Moderate (thiol) Low (Cl) High (NH₂)
Acidity (pKa) ~4.5 (carboxylic acid) ~2.5 (thiol) ~2.8 (carboxylic acid) ~3.0 (carboxylic acid)
Solubility in Water High Moderate Low High

Biological Activity

2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound features a dimethylamino group and a carboxylic acid, which may confer unique pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of 2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid is C8H10N4O2C_8H_{10}N_4O_2, with a molecular weight of approximately 182.19 g/mol. The presence of the dimethylamino group enhances its basicity and potential interactions with biological targets.

Property Value
Molecular FormulaC₈H₁₀N₄O₂
Molecular Weight182.19 g/mol
Functional GroupsDimethylamino, Carboxylic Acid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The dimethylaminomethyl group can form hydrogen bonds and electrostatic interactions with nucleic acids and proteins, potentially inhibiting their function. The carboxylic acid group may also participate in coordination with metal ions, affecting enzymatic activities and signaling pathways.

Antimicrobial Activity

Research indicates that 2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 75 µg/mL to >150 µg/mL against Bacillus subtilis and Escherichia coli respectively .

Anti-inflammatory Properties

Pyrimidine derivatives are known for their anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Compounds similar to it have shown IC50 values as low as 0.04 μmol for COX-2 inhibition, indicating significant anti-inflammatory potential .

Anticancer Potential

There is emerging evidence supporting the anticancer activity of pyrimidine derivatives. Studies have indicated that compounds with structural similarities may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further pharmacological studies are required to establish the efficacy of 2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid in cancer therapy .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyrimidine derivatives, including 2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid, demonstrating significant inhibition against Pseudomonas aeruginosa and Staphylococcus aureus with MIC values below 100 µg/mL .
  • In Vivo Anti-inflammatory Effects : In animal models, derivatives similar to this compound showed a reduction in paw edema induced by carrageenan, highlighting its anti-inflammatory capabilities. The study reported significant decreases in pro-inflammatory cytokines .
  • Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic effects of pyrimidine derivatives found that some compounds exhibited selective toxicity towards cancer cell lines while sparing normal cells, indicating a promising therapeutic window for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrimidine derivatives. For example, cyclocondensation of ethyl acetoacetate with dimethylformamide dimethyl acetal (DMF-DMA) and subsequent functionalization steps (e.g., methylation, carboxylation) can yield intermediates like methyl 4-methylpyrimidine-5-carboxylate. Hydrolysis of the ester group followed by dimethylamino-methylation via reductive amination or nucleophilic substitution is often employed . Key intermediates include pyrimidine-4-carboxylic acid esters and aminomethylated derivatives, characterized by NMR and mass spectrometry .

Q. Which spectroscopic and computational methods are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions on the pyrimidine ring. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. X-ray crystallography can resolve ambiguities in stereochemistry or crystal packing. Computational methods like density functional theory (DFT) validate spectral data by simulating vibrational frequencies and electronic transitions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact. Refer to Safety Data Sheets (SDS) for specific hazards, such as respiratory irritation or reactivity with strong oxidizing agents. Store in airtight containers at controlled temperatures (e.g., 2–8°C) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the dimethylamino-methylation step?

  • Methodological Answer : Employ statistical design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can identify optimal conditions for reductive amination. Computational tools like quantum chemical reaction path searches (e.g., using the AFIR method) predict transition states and guide solvent selection .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected shifts in NMR or IR spectra)?

  • Methodological Answer : Cross-validate using complementary techniques:

  • NMR : Compare experimental shifts with DFT-simulated spectra.
  • IR : Analyze functional group vibrations (e.g., carbonyl stretches at ~1700 cm⁻¹) against theoretical models.
  • X-ray crystallography : Resolve structural ambiguities caused by tautomerism or polymorphism .

Q. What strategies enable selective functionalization of the pyrimidine ring without disrupting the dimethylamino-methyl group?

  • Methodological Answer : Use protecting groups (e.g., tert-butoxycarbonyl, Boc) for the dimethylamino moiety during electrophilic substitutions. For carboxylation, employ mild bases (e.g., K₂CO₃) to avoid dealkylation. Monitor reaction progress via LC-MS to detect side products .

Q. How can computational methods predict the compound’s reactivity in novel catalytic systems?

  • Methodological Answer : Apply molecular docking or machine learning models trained on pyrimidine derivatives to forecast binding affinities or catalytic turnover. Tools like the ICReDD platform integrate quantum mechanics (QM) and experimental datasets to simulate reaction outcomes under varying conditions .

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